molecular formula C11H17N3 B13606448 1-[(4-Methylpyridin-2-yl)methyl]piperazine

1-[(4-Methylpyridin-2-yl)methyl]piperazine

Katalognummer: B13606448
Molekulargewicht: 191.27 g/mol
InChI-Schlüssel: RNZCXTHGQBGBBK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(4-Methylpyridin-2-yl)methyl]piperazine is a chemical compound with the molecular formula C10H15N3 and a molecular weight of 177.25 g/mol . This compound is characterized by the presence of a piperazine ring substituted with a 4-methylpyridin-2-ylmethyl group. It is known for its applications in various scientific fields, including chemistry, biology, and medicine.

Vorbereitungsmethoden

The synthesis of 1-[(4-Methylpyridin-2-yl)methyl]piperazine typically involves the reaction of 4-methyl-2-pyridinemethanol with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as tetrahydrofuran, and a catalyst to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

1-[(4-Methylpyridin-2-yl)methyl]piperazine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while substitution reactions can introduce various functional groups into the piperazine ring.

Wissenschaftliche Forschungsanwendungen

1-[(4-Methylpyridin-2-yl)methyl]piperazine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-[(4-Methylpyridin-2-yl)methyl]piperazine involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

1-[(4-Methylpyridin-2-yl)methyl]piperazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, making it valuable for various research and industrial applications.

Eigenschaften

Molekularformel

C11H17N3

Molekulargewicht

191.27 g/mol

IUPAC-Name

1-[(4-methylpyridin-2-yl)methyl]piperazine

InChI

InChI=1S/C11H17N3/c1-10-2-3-13-11(8-10)9-14-6-4-12-5-7-14/h2-3,8,12H,4-7,9H2,1H3

InChI-Schlüssel

RNZCXTHGQBGBBK-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NC=C1)CN2CCNCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.